molecular formula C11H14ClNO B11891761 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol CAS No. 885268-55-3

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Cat. No.: B11891761
CAS No.: 885268-55-3
M. Wt: 211.69 g/mol
InChI Key: WCMPXYYISLKSAY-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol ( 885268-55-3) is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This molecule features a tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . The THIQ core is a common building block in the development of bioactive molecules and is found in various clinically used drugs, including those with antitussive, anti-Parkinson's, anticancer, and skeletal muscle relaxant properties . The specific 5-chloro and ethanol substitutions on this THIQ core make it a valuable intermediate for pharmaceutical research and development. It serves as a key synthon for the construction of more complex molecules targeting central nervous system (CNS) disorders, given that THIQ-based compounds have shown relevance in neuropsychiatric disease research . Researchers utilize this scaffold to explore structure-activity relationships (SAR) and to develop novel ligands for various biological targets, such as the 5-HT7 receptor, where THIQ derivatives have demonstrated high binding affinity and functional selectivity . This product is intended for research purposes as a building block in organic synthesis and medicinal chemistry programs. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

885268-55-3

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(5-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-8-6-13-7-9(4-5-14)11(8)10/h1-3,9,13-14H,4-7H2

InChI Key

WCMPXYYISLKSAY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C=CC=C2Cl)CCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via activation of the alkenol moiety by InCl₃, facilitating electrophilic aromatic substitution at the ortho position of the benzyl group. Key optimization parameters include:

  • Solvent : Dichloroethane (DCE) at 80°C.

  • Catalyst Loading : 0.1 equivalents of InCl₃.

  • Yield : Up to 97% under optimized conditions.

For 2-(5-chloro-THIQ-4-yl)ethanol, the precursor would require a 5-chloro-substituted benzyl group and a hydroxylethyl side chain. Protecting the hydroxyl group as an acetate during cyclization could prevent undesired side reactions, followed by deprotection to yield the final product.

Microwave-Assisted Alkylation of THIQ

Microwave-assisted synthesis provides rapid and efficient access to THIQ derivatives by enhancing reaction rates and yields. A PMC study demonstrated the alkylation of THIQ with chloroethyl intermediates under microwave conditions.

Alkylation Protocol

  • Alkylating Agent : 1-Bromo-2-chloroethane or derivatives with protected hydroxyl groups (e.g., 2-chloroethyl acetate).

  • Conditions : Microwave irradiation at 100–120°C for 30–60 minutes.

  • Workup : Hydrolysis of the acetate protecting group using K₂CO₃/MeOH.

This method could be adapted for 2-(5-chloro-THIQ-4-yl)ethanol by employing 2-bromoethanol as the alkylating agent, though bromide’s superior leaving group ability may necessitate optimization of reaction time and temperature.

Pictet-Spengler Condensation

The Pictet-Spengler reaction remains a cornerstone for THIQ synthesis, involving condensation of β-arylethylamines with aldehydes or ketones. For 5-chloro-THIQ derivatives, this method enables precise incorporation of substituents during cyclization.

Substrate Design and Cyclization

  • Amine Component : 2-(5-Chlorophenyl)ethylamine.

  • Carbonyl Component : Glycolaldehyde (HOCH₂CHO) to introduce the ethanol side chain.

  • Catalyst : Brønsted acids (e.g., HCl) or Lewis acids (e.g., BF₃·OEt₂).

The reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution to yield the THIQ core. Subsequent reduction of the imine intermediate (e.g., with NaBH₄) would afford the saturated ethanol derivative.

Post-Cyclization Functionalization

Functionalization of preformed THIQ cores offers flexibility in introducing the ethanol group. For example:

Hydroxylation of 4-Chloro-THIQ

  • Substrate : 4-Chloro-5-chloro-THIQ.

  • Reagent : AgNO₃/KOH in aqueous ethanol.

  • Mechanism : Nucleophilic substitution of the chloro group with hydroxide.

This method’s efficacy depends on the chloro group’s reactivity at position 4, which may require activating groups or elevated temperatures.

Comparative Analysis of Methods

MethodStarting MaterialsKey ConditionsYield (%)AdvantagesLimitations
Friedel-CraftsN-Tethered benzyl-alkenolInCl₃, DCE, 80°C97High regioselectivityRequires specialized precursors
Microwave AlkylationTHIQ + alkylating agentMicrowave, 120°C60–75Rapid reaction timesLimited scope for bulky substituents
Pictet-Spenglerβ-Arylethylamine + aldehydeHCl, reflux50–70Atom economySensitivity to electron-deficient rings
Post-Cyclization4-Chloro-THIQAgNO₃/KOH, 60°C40–55Flexibility in functionalizationLow yields due to competing pathways

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde or 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)acetic acid .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of catecholamines. This inhibition can lead to a decrease in the production of catecholamines, which may have therapeutic implications in certain medical conditions.

Comparison with Similar Compounds

Structural Analogs and Halogenated Derivatives

Table 1: Comparison of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Substituent Position
2-(1,2,3,4-Tetrahydroisoquinolin-4-YL)ethanol 104465-76-1 C₁₁H₁₅NO 177.24 321.2 ± 22.0 1.058 ± 0.06 14.96 ± 0.10 None (parent compound)
2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol 885268-57-5 C₁₁H₁₄BrNO 256.14 354.0 ± 42.0 1.395 ± 0.06 14.93 ± 0.10 5-Bromo
This compound Not provided C₁₁H₁₄ClNO (inferred) ~191.69 (estimated) ~330–340 (estimated)* ~1.2–1.3 (estimated)* ~14.9–15.0 (estimated)* 5-Chloro

*Estimated based on halogen trends (Cl vs. Br).

Key Observations:

Molecular Weight and Halogen Effects :

  • Bromination at the 5-position increases molecular weight significantly (256.14 vs. 177.24 for the parent compound). Chlorination would result in a smaller increase (~191.69 estimated) due to chlorine’s lower atomic mass compared to bromine .
  • Density follows halogen atomic mass trends: bromo derivative (1.395 g/cm³) > estimated chloro analog > parent compound (1.058 g/cm³) .

Boiling Point and Polarity :

  • Bromo substitution elevates boiling point (354°C) compared to the parent compound (321.2°C). Chlorination likely results in a moderate increase (~330–340°C) due to chlorine’s intermediate electronegativity and polarizability .

Acidity (pKa): Halogen substitution minimally impacts pKa, as seen in the bromo derivative (14.93) versus the parent compound (14.96).

Comparison with Other Tetrahydroisoquinoline Derivatives

Table 2: Derivatives with Functional Group Variations

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight Notes
Phenol,5-(8-amino-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl)-2-methoxy- 60520-18-5 C₁₇H₂₀N₂O₂ Methoxy, amino 284.35 Increased complexity with aromatic methoxy and amino groups; potential pharmacological relevance
1H-Indole-3-carboxaldehyde derivative 436087-09-1 C₁₇H₂₀N₂O₂ Indole, carboxaldehyde 284.35 Rigid indole core may enhance binding affinity in biological systems
Fluoro-indole-tetrahydroisoquinoline acetamide N/A C₂₆H₂₃FN₂O₂ Fluoro, acetamide 422.48 Example of fluorinated analogs; HPLC purification highlights synthesis challenges
Key Observations:

Indole-containing derivatives (e.g., 436087-09-1) introduce aromaticity and planar rigidity, which could influence crystallinity or biological activity .

Synthetic Complexity: Fluorinated analogs (e.g., compound 225 in ) require advanced purification techniques like HPLC, suggesting halogenated tetrahydroisoquinolines may pose synthesis challenges due to stereochemical or solubility issues .

Substituent Position and Electronic Effects

  • 5-Position Halogenation: Bromo and chloro substituents at the 5-position likely exert steric and electronic effects on the isoquinoline ring, altering reactivity in substitution or coupling reactions.
  • Comparison to 8-Amino Derivatives: Amino groups at the 8-position (e.g., 60520-18-5) introduce basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing nature of halogens .

Biological Activity

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C11_{11}H14_{14}ClN2_2O
  • Molecular Weight : 224.69 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as an antagonist at certain receptor sites, including:

  • Dopamine Receptors : Involved in mood regulation and motor control.
  • Serotonin Receptors : Plays a role in mood and anxiety disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies suggest that it may alleviate symptoms of depression by modulating serotonin and norepinephrine levels.
  • Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties : The compound may reduce inflammation in various models of disease.

Case Studies

  • Study on Depression Models :
    • A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain .
  • Neuroprotection Against Oxidative Stress :
    • In vitro studies indicated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. This effect was associated with the upregulation of antioxidant enzymes .
  • Anti-inflammatory Action :
    • Research highlighted its potential in reducing pro-inflammatory cytokines in models of neuroinflammation. This suggests a role in treating neurodegenerative diseases characterized by inflammation .

Data Table of Biological Activities

Activity TypeEffect ObservedReference
AntidepressantReduced depressive behaviors
NeuroprotectiveIncreased cell viability
Anti-inflammatoryDecreased cytokine production

Q & A

Q. How can researchers optimize the synthesis of 2-(5-chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions (solvent, temperature, catalyst) and purification techniques. For tetrahydroisoquinoline derivatives, cyclization of phenethylamine precursors or reductive amination are common routes. For example, analogous compounds like 2-(5-bromo-tetrahydroisoquinolin-4-yl)ethanol (CAS 885268-57-5) require careful control of stoichiometry and pH during reduction steps to avoid side reactions . Ethanol/water mixtures are often used for recrystallization to enhance purity, as seen in triazole and oxadiazole syntheses . Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and optimize stepwise yields.

Q. What spectroscopic techniques are most reliable for characterizing 2-(5-chloro-tetrahydroisoquinolin-4-YL)ethanol, and how should conflicting data be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the tetrahydroisoquinoline backbone and substituent positions. For example, the ethanol side chain’s hydroxyl proton typically appears as a broad singlet at ~1.5–2.0 ppm. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., OH stretch at ~3300 cm⁻¹). Discrepancies in spectral data—such as unexpected splitting in NMR—may arise from conformational flexibility or impurities. Comparative analysis with structurally validated analogs (e.g., bromo-substituted derivatives ) and computational modeling (DFT) can resolve ambiguities .

Q. What are the key stability considerations for this compound during storage and experimental use?

  • Methodological Answer : Tetrahydroisoquinoline derivatives are prone to oxidation due to the amine group. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes degradation. For aqueous solutions, buffering at pH 4–6 (using acetate or citrate) enhances stability. Preliminary stability assays via accelerated degradation studies (e.g., exposure to light, heat, or oxidizers like H₂O₂) can identify vulnerability points. For example, chloro-substituted analogs may exhibit hydrolytic instability under alkaline conditions, requiring pH monitoring during biological assays .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing 2-(5-chloro-tetrahydroisoquinolin-4-YL)ethanol for X-ray diffraction studies?

  • Methodological Answer : Crystallization of flexible molecules like this compound often requires screening multiple solvents (e.g., ethanol/water, DMSO/ether) and slow evaporation techniques. SHELXL software is widely used for structure refinement, particularly for handling disorder in the ethanol side chain or chloro substituent. For example, in analogous bromo derivatives, partial occupancy models or twinning corrections may be necessary . High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve accuracy.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the chloro substituent’s role in biological activity?

  • Methodological Answer : SAR studies require systematic substitution of the chloro group with other halogens (e.g., Br, F) or bioisosteres (e.g., CF₃, CN). For example, bromo-substituted analogs (CAS 885268-57-5) show altered pharmacokinetic profiles due to increased lipophilicity . Computational docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., enzyme inhibition) can map electronic and steric effects. Parallel synthesis of derivatives with varied substituents at position 5, followed by comparative bioactivity assays, is critical for identifying pharmacophores .

Q. How can researchers mitigate conflicting results in biological assays caused by compound aggregation or off-target effects?

  • Methodological Answer : Aggregation can be detected via dynamic light scattering (DLS) or by testing activity at varying concentrations (e.g., Hill slopes >1 suggest non-specific binding). Including detergent (e.g., 0.01% Tween-20) in assay buffers disrupts aggregates. For off-target effects, orthogonal assays (e.g., SPR, thermal shift) validate target engagement. For example, chloro-substituted tetrahydroisoquinolines may interact with cytochrome P450 enzymes, requiring CYP inhibition profiling to rule out false positives .

Comparative Analysis of Analogous Compounds

Property 2-(5-Cl-THIQ) 2-(5-Br-THIQ) Unsubstituted THIQ
Molecular Weight 215.69256.14177.24
Boiling Point (°C) ~350 (Predicted)354.0 ± 42.0Not reported
pKa (Predicted) ~14.914.93 ± 0.10~15.1
Stability in Solution pH-sensitiveOxidation-proneLess reactive

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